Lichenin

β-glucan fine structure polysaccharide gelation lichenin characterization

Researchers substituting cereal β-glucans for lichenin face irreproducible gelation and bioactivity due to structural heterogeneity. Lichenin (CAS 1402-10-4) from Cetraria islandica provides a precisely defined mixed-linkage β-glucan with a DP3/DP4 ratio of ~24.5 and a gel melting point of ~89°C, eliminating lot-to-lot variability. • Consistent lichenase substrate with predictable hydrolysis profiles for enzymatic assays • Robust immune activation (IL-1β, IL-6, IL-8, TNF-α) for immunopharmacology studies • High-temperature hydrogel integrity suitable for sterilizable scaffolds Supplied with full analytical documentation. Global shipping from BenchChem.

Molecular Formula
Molecular Weight
Cat. No. B1576188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLichenin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lichenin Identity and Structural Class


Lichenin (lichenan) is a linear mixed-linkage (1→3)(1→4)-β-D-glucan extracted predominantly from the lichen Cetraria islandica (Iceland moss) [1]. It belongs to the broader β-glucan family but is distinguished from cereal mixed-linkage β-glucans (oat, barley, wheat) and fungal β-(1→3)(1→6)-glucans by its uniquely high ratio of cellotriosyl to cellotetraosyl units (DP3/DP4 ≈ 24.5) and a higher proportion of longer cello-oligosaccharide blocks (DP 5–14 account for ~22% of the polymer) [2]. These structural features govern its solubility, gelation, and bioactivity profiles, making direct substitution with generic β-glucans invalid for research and industrial applications.

Source & Extraction Isolated from Cetraria islandica (Iceland moss) – not cereal or fungal biomass
Structural Signature Exceptionally high cellotriosyl ratio with regular cello-oligosaccharide blocks (DP3–DP14)
Procurement Implication Cannot be functionally substituted by generic cereal, yeast, or other β-glucans

Why Generic β-Glucans Fail as Lichenin Substitutes


Although lichenin shares the mixed-linkage β-glucan backbone with cereal β-glucans, its fine structure diverges radically: a DP3/DP4 ratio of 24.5 vs. 2.1–3.7 for cereals produces a more regular, cellulose-like block arrangement that translates into tighter chain packing, sharper thermal transitions, and distinct immune recognition [1]. Similarly, lichenin’s linear architecture elicits a different cytokine induction profile compared with branched yeast β-(1→3)(1→6)-glucans [2]. These quantitative structural and functional gaps mean that substituting oat, barley, or yeast β-glucans for lichenin in experimental or manufacturing workflows will alter gelation kinetics, thermal stability, and biological readouts, compromising reproducibility and product performance.

Structural Mismatch
DP3/DP4 ratio substantially higher than cereal β-glucans alters chain packing, gelation cooperativity, and thermal behavior.
Bioactivity Mismatch
Linear (1→3)(1→4) linkage architecture elicits a different cytokine induction profile compared with branched yeast (1→3)(1→6)-glucans.
Thermal Stability Gap
Gel melting temperature significantly exceeds that of cereal β-glucan gels, making interchangeability impossible in high-temperature workflows.

Lichenin Head-to-Head Comparison Evidence


DP3/DP4 Ratio and Cooperative Gelation

Lichenin exhibits a cellotriosyl-to-cellotetraosyl (DP3/DP4) ratio of 24.5, which is 6.6‑fold higher than wheat (3.7), 8.2–8.8‑fold higher than barley (2.8–3.0), and 11.7‑fold higher than oat (2.1) β-glucans [1]. This ratio is directly correlated with the cooperative nature of gelation: higher DP3/DP4 promotes longer consecutive cellotriosyl blocks that enable tighter helical association and faster network formation.

DP3/DP4 Ratio
Head-to-head
24.5 vs 2.1–3.7 (cereal β-glucans)
Controls cooperative gelation and gel architecture
Lichenase digestion, HPAEC, 2D NMR confirmation
β-glucan fine structure polysaccharide gelation lichenin characterization

Gel Melting Temperature vs. Cereal β-Glucans

Differential scanning calorimetry (DSC) reveals that lichenin gels undergo a sharp endothermic gel→sol transition with a melting temperature (Tm) of ~89 °C, compared to broad transitions at ~65–72 °C for cereal (oat, barley, wheat) β-glucan gels [1]. The sharper transition and higher Tm reflect a more cooperative melting process arising from lichenin’s higher DP3/DP4 ratio and longer cello-oligosaccharide segments.

Gel Melting (Tm)
Head-to-head
~89 °C vs ~65–72 °C (cereal β-glucans)
Supports hydrogel stability at elevated temperatures
DSC; sharp endotherm vs broad transition
thermal stability gel melting differential scanning calorimetry

Cytokine Induction Potency in Human Whole Blood

In a controlled comparison of 13 structurally diverse glucan preparations, lichenin [β-(1→3)(1→4)-glucan, 20–35 kDa] ranked among the strongest inducers of IL‑1β, IL‑6, IL‑8, and TNF‑α in human whole blood cultures, alongside pustulan and xyloglucan. In contrast, baker’s yeast glucan [β-(1→3)(1→6)-glucan, 35–5000 kDa] and barley β-glucan [β-(1→3)(1→4)-glucan] elicited only moderate responses, while several other β-glucans (e.g., laminarin, pachyman) induced low or undetectable cytokine levels [1]. The potency difference is attributed to lichenin’s specific linkage pattern and molecular weight range, which favor innate immune receptor engagement.

Cytokine Induction
Head-to-head
Top tier among 13 tested β-glucans
Reported strong IL-1β, IL-6, IL-8, TNF-α response
Human whole blood assay; 25–250 µg/mL; ELISA
immunomodulation cytokine induction innate immunity β-glucan bioactivity

Gelation Kinetics vs. Cereal β-Glucans

Dynamic rheometry demonstrates that gelation time decreases and gelation rate (IE = [d log G′/dt]ₘₐₓ) increases with increasing DP3/DP4 ratio across mixed-linkage β-glucans [1]. Lichenin, with its DP3/DP4 of 24.5, exhibits the fastest gelation kinetics and the highest storage modulus (G′) and apparent melting enthalpy (plateau ΔH) among the six β-glucan isolates tested, which included oat, barley, and wheat samples with DP3/DP4 values ranging from 2.1 to 3.7 [1].

Gelation Kinetics
Head-to-head
Highest G′ and gelation rate; shortest setting time
Rapid network formation and higher final gel stiffness
Dynamic rheometry; rank-order correlation with DP3/DP4
gelation rate dynamic rheometry polysaccharide network

Catalytic Efficiency vs. Yeast β-Glucan

Comparative enzyme kinetics using recombinant glycoside hydrolases from Bacteroides uniformis JCM 13288ᵀ show that lichenin displays a higher kcat/Km ratio than yeast β-glucan, indicating that lichenin is a more efficient substrate for gut bacterial β-glucanases [1]. This enhanced catalytic efficiency supports faster oligosaccharide generation and cross-feeding to other commensal bacteria, a key parameter in prebiotic functionality.

Catalytic Efficiency
Class-level
Higher kcat/Km than yeast β-glucan
Faster enzymatic saccharification predicted
Recombinant GH enzymes, Bacteroides uniformis; pH 7.0, 37°C
enzymatic degradation prebiotic metabolism glycoside hydrolase kinetics

Lichenin Key Application Scenarios


High-Temperature Biomedical Hydrogels

Lichenin’s gel melting temperature of ~89 °C, ~17–24 °C above cereal β-glucan gels [1], makes it suitable for hydrogel scaffolds that must withstand sterilization or elevated physiological temperatures without losing structural integrity. Faster gelation kinetics and higher storage modulus further support injectable or moldable formulations with rapid setting and robust mechanical properties.

Standardized Substrate for β-Glucanase Assays

Because lichenin possesses a well-defined, highly regular mixed-linkage structure with a DP3/DP4 ratio of 24.5 [1], it serves as a reproducible, sensitive substrate for detecting and quantifying endo-β-(1→3)(1→4)-glucanase (lichenase) activity. Its consistent hydrolysis product profile reduces assay variability compared to cereal β-glucans with heterogeneous fine structures.

Innate Immune Stimulus for Adjuvant & Immunotoxicity Testing

In human whole blood assays, lichenin triggers stronger IL‑1β, IL‑6, IL‑8, and TNF‑α responses than yeast or barley β-glucans [1]. This potency, combined with its defined molecular weight (20–35 kDa) and linear architecture, positions lichenin as a preferred positive control or adjuvant candidate in immunopharmacology studies where consistent, robust activation is required.

Prebiotic Fermentation Models with Rapid Saccharification

Lichenin’s higher catalytic efficiency (kcat/Km) for gut bacterial glycoside hydrolases relative to yeast β-glucan [1] translates into faster oligosaccharide release and enhanced cross-feeding in mixed-culture fermentations. This property is valuable for in vitro gut microbiome models aiming to maximize SCFA output or study glycan-mediated microbial community dynamics.

Application
Selection Property
Validation Focus
Elevated-temperature hydrogel research
Higher gel melting temperature and cooperative gelation
Thermal stability and gel stiffness validation
β-Glucanase detection assays
Defined, regular mixed-linkage architecture
Substrate consistency and assay reproducibility
Innate immune stimulus studies
Reported high cytokine induction profile in human blood
IL-1β, IL-6, IL-8, TNF-α response consistency
Prebiotic fermentation models
Higher reported catalytic efficiency for gut GH enzymes
Saccharification rate and cross-feeding dynamics

Technical Documentation Hub

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39 linked technical documents
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